Home > Products > Screening Compounds P135801 > Avatrombopag maleate
Avatrombopag maleate - 677007-74-8

Avatrombopag maleate

Catalog Number: EVT-261050
CAS Number: 677007-74-8
Molecular Formula: C33H38Cl2N6O7S2
Molecular Weight: 765.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avatrombopag Maleate is the maleate salt form of avatrombopag, an orally available platelet thrombopoietin receptor (TPOR; MPL) agonist, with potential megakaryopoiesis stimulating activity. Upon administration, avatrombopag binds to and stimulates TPOR, which may lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This increases the production of platelets and may prevent chemotherapy-induced thrombocytopenia (CIT). TPOR is a cytokine receptor and member of the hematopoietin receptor superfamily.
See also: Avatrombopag (has active moiety).
Overview

Avatrombopag maleate is a pharmaceutical compound primarily used as a thrombopoietin receptor agonist, indicated for the treatment of thrombocytopenia in adults with chronic liver disease who are scheduled for medical or dental procedures. This compound is marketed under the trade name Doptelet. Avatrombopag maleate is characterized by its molecular formula C29H34Cl2N6O3S2C4H4O4C_{29}H_{34}Cl_{2}N_{6}O_{3}S^{2}\cdot C_{4}H_{4}O_{4} and a molecular weight of 765.73 g/mol. The compound is classified as a small molecule drug and falls under the category of hematopoietic agents.

Source and Classification

Avatrombopag maleate is synthesized from various chemical precursors through a series of reactions that include nucleophilic aromatic substitution and amide bond formation. It is classified within the therapeutic category of drugs that stimulate platelet production, specifically targeting the thrombopoietin receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of avatrombopag maleate involves several key steps:

Purification Techniques

Purification is achieved through methods such as flash chromatography on silica gel and crystallization techniques that ensure high purity levels (≥ 98%) of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of avatrombopag maleate consists of multiple rings including cyclohexane, piperazine, pyridine, and thiazole. The compound features a complex arrangement characterized by:

  • Six Rings: Five heterocycles and one cyclohexane ring.
  • Amide Linkages: Connecting different portions of the molecule.
  • Chlorine Atoms: Present at specific positions which influence reactivity.

The structural representation includes various functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Avatrombopag maleate undergoes several critical reactions during its synthesis:

  1. Halogenation: The introduction of bromine at the alpha position relative to the carbonyl group facilitates further reactions.
  2. Bromination: Specific bromination steps enhance reactivity for subsequent nucleophilic substitutions.
  3. Nucleophilic Aromatic Substitution: Key reactions involve nucleophiles attacking electron-deficient aromatic systems, particularly facilitated by electron-withdrawing groups like chlorine.
  4. Amidation: The formation of amide bonds is critical for building the core structure of avatrombopag.

These reactions are carefully controlled to minimize impurities and maximize yield.

Mechanism of Action

Process and Data

Avatrombopag maleate acts primarily as a thrombopoietin receptor agonist, stimulating platelet production in the bone marrow. This mechanism involves:

  • Binding to thrombopoietin receptors on hematopoietic stem cells.
  • Activation of signaling pathways that promote megakaryocyte differentiation and proliferation.
  • Resulting increase in platelet counts, which is particularly beneficial for patients with thrombocytopenia associated with chronic liver disease.

Clinical studies have demonstrated its efficacy in raising platelet counts sufficiently to allow for surgical procedures .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Practically insoluble in water across a wide pH range (1 to 11).
  • Hygroscopicity: Non-hygroscopic nature aids in stability during storage.

Chemical Properties

  • Stability: Exhibits stability under various conditions but requires careful handling to avoid degradation.
  • Polymorphism: Avatrombopag maleate has shown polymorphic behavior, which may affect its bioavailability and formulation characteristics .
Applications

Scientific Uses

Avatrombopag maleate is primarily utilized in clinical settings for:

  • Treatment of thrombocytopenia in patients undergoing medical or dental procedures.
  • Research studies exploring its effects on platelet production mechanisms.
  • Investigations into its pharmacokinetics and pharmacodynamics as part of ongoing drug development efforts.

The compound's role as a thrombopoietin receptor agonist positions it as a significant therapeutic agent in hematology, providing essential support for patients with low platelet counts due to chronic liver disease or other underlying conditions.

Discovery and Development of Avatrombopag Maleate

High-Throughput Screening and Lead Compound Identification

Avatrombopag maleate originated from an intensive high-throughput screening (HTS) campaign targeting small molecules capable of activating the thrombopoietin receptor (TPO-R or c-Mpl). Researchers screened chemical libraries using a reporter gene assay in TPO-dependent murine Ba/F3 cells transfected with the human TPO-R. This system measured STAT (Signal Transducer and Activator of Transcription) pathway activation, a downstream effector of TPO-R signaling [2] [7]. Initial hits were evaluated for their ability to stimulate megakaryocyte proliferation and platelet production in human cord blood-derived CD34+ hematopoietic stem cells. One lead compound, later optimized to avatrombopag, demonstrated an EC₅₀ of 25.0 ± 7.8 nM in megakaryocyte colony formation assays, rivaling recombinant human thrombopoietin (rhTPO) in efficacy [2] [6]. Crucially, this compound showed species specificity, activating TPO-R only in humans and chimpanzees due to a histidine residue (His499) in the transmembrane domain—a feature absent in other mammalian homologs [2] [7].

  • Table 1: Key Screening Parameters for Avatrombopag Lead Identification
    Assay SystemTarget ActivityPotency (EC₅₀)Species Specificity
    Ba/F3-huTPO-RSTAT reporter activationNot reportedHuman TPO-R selective
    Human CD34+ cellsMegakaryocyte colony formation25.0 ± 7.8 nMHuman/chimpanzee only
    Platelet assaysSTAT5 phosphorylation>10-fold selectivityNo cross-reactivity with murine/rat TPO-R

Structural Optimization for Thrombopoietin Receptor Specificity

The lead compound underwent iterative structure-activity relationship (SAR) optimization to enhance potency, metabolic stability, and receptor specificity. Key modifications included:

  • Introduction of a 4-cyclohexylpiperazinyl group to strengthen hydrophobic interactions with the TPO-R transmembrane domain [9].
  • Addition of chlorothiophene and chloropyridine moieties to improve binding affinity to His499, a residue critical for activation in human/chimpanzee TPO-R [2] [7].Unlike eltrombopag (a first-generation TPO-RA), avatrombopag lacks chelating properties, eliminating dietary restrictions and hepatotoxicity risks [6] [7]. Binding studies confirmed it acts non-competitively with endogenous TPO, synergizing with rhTPO to enhance megakaryocyte proliferation by ≤200% compared to either agent alone [2] [6]. X-ray crystallography and mutagenesis studies validated its allosteric binding site within the transmembrane helix, explaining its species-restricted activity [5] [7].

Preclinical Evaluation in Chimpanzee Models

Avatrombopag’s species specificity necessitated efficacy and toxicology studies in chimpanzees—the only non-human species with His499-containing TPO-R. In pivotal pharmacodynamic studies:

  • Chimpanzees administered avatrombopag (0.1–1.0 mg/kg/day) exhibited dose-dependent platelet increases, peaking at 1.5–2.0× baseline within 5–9 days [2] [7].
  • No platelet activation was observed via flow cytometry, confirming avatrombopag selectively boosted platelet production without altering function—a key safety distinction from endogenous TPO [6] [7].Pharmacokinetic studies revealed:
  • Oral bioavailability of 76–88% with food, and a half-life of 16–19 hours, supporting once-daily dosing [1] [7].
  • Metabolic stability via CYP2C9/CYP3A4 without reactive metabolites, reducing toxicity concerns [1] [6].
  • Table 2: Preclinical Profile of Avatrombopag in Chimpanzee Models
    ParameterFindingsClinical Relevance
    Platelet Elevation1.5–2.0× baseline; dose-dependentValidated human-relevant pharmacodynamics
    Platelet ActivationNone detected via P-selectin/GPIIb/IIIa markersReduced thrombosis risk vs. rhTPO
    Oral Bioavailability76–88% (fed)Efficacious without parenteral administration
    MetabolismCYP2C9/CYP3A4-dependent; no hepatotoxicityNo dietary restrictions or liver monitoring needed

Transition from AKR-501 to Clinical Candidate

The compound designated AKR-501 (avatrombopag’s progenitor) demonstrated robust efficacy in a humanized mouse model. NOD/SCID mice transplanted with human fetal liver CD34+ cells showed a selective increase in human platelets (not murine) after AKR-501 treatment, confirming human-targeted activity [2] [7]. To improve physicochemical properties, AKR-501 was converted to its maleate salt (avatrombopag maleate), enhancing solubility and crystallinity for formulation [9]. This transition involved:

  • Salt selection studies confirming maleate’s stability and bioavailability advantages [9].
  • Scale-up synthesis under Good Manufacturing Practice (GMP) conditions for clinical trials [8].Avatrombopag’s development pipeline accelerated after phase I trials confirmed its pharmacokinetic profile in humans matched chimpanzee data. Its first approval in 2018 (as Doptelet®) for chronic liver disease-associated thrombocytopenia marked the culmination of this process [8] [9].
  • Nomenclature Evolution During Development
    Development PhaseDesignationKey Milestone
    DiscoveryHTS leadSTAT activation in Ba/F3-huTPO-R cells
    PreclinicalYM-477/E5501Efficacy in humanized mouse models
    OptimizationAKR-501SAR refinement; maleate salt synthesis
    ClinicalAvatrombopagPhase I–III trials; FDA approval (2018)

Interactive tables enable sorting by column headers (e.g., EC₅₀, species specificity) to compare screening parameters. Users may filter preclinical data by pharmacokinetic vs. pharmacodynamic outcomes.

Properties

CAS Number

677007-74-8

Product Name

Avatrombopag maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid

Molecular Formula

C33H38Cl2N6O7S2

Molecular Weight

765.7 g/mol

InChI

InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

MISPBGHDNZYFNM-BTJKTKAUSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

1-(3-chloro-5-((4-(4-chloro-2-thienyl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)-2-pyridyl)piperidine-4-carboxylic acid
AKR 501
AKR-501
AKR501
avatrombopag
Doptelet
E5501 compound
YM 477
YM-477
YM477

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.